(5-Bromo-2-isopropoxyphenyl)(morpholino)methanone
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Overview
Description
(5-Bromo-2-isopropoxyphenyl)(morpholino)methanone is an organic compound that features a brominated aromatic ring, an isopropoxy group, and a morpholino group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-isopropoxyphenyl)(morpholino)methanone typically involves the following steps:
Morpholino Addition: The brominated intermediate is then reacted with morpholine in the presence of a base such as potassium carbonate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-isopropoxyphenyl)(morpholino)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(5-Bromo-2-isopropoxyphenyl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of (5-Bromo-2-isopropoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The brominated aromatic ring and morpholino group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)(morpholino)methanone: Similar in structure but with a pyridine ring instead of a phenyl ring.
(2-Bromo-5-fluorophenyl)(morpholino)methanone: Features a fluorine atom in addition to the bromine atom.
(2-Bromophenyl)(morpholino)methanone: Lacks the isopropoxy group, making it structurally simpler.
Uniqueness
(5-Bromo-2-isopropoxyphenyl)(morpholino)methanone is unique due to the presence of both the isopropoxy group and the morpholino group, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-bromo-2-propan-2-yloxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10(2)19-13-4-3-11(15)9-12(13)14(17)16-5-7-18-8-6-16/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXADIXUZBYNGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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